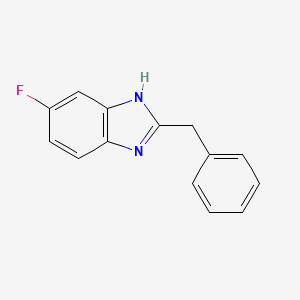

2-benzyl-5-fluoro-1H-1,3-benzodiazole

Description

2-Benzyl-5-fluoro-1H-1,3-benzodiazole is a substituted benzodiazole derivative characterized by a benzyl group at position 2 and a fluorine atom at position 5. Benzimidazole and benzodiazole scaffolds are structurally analogous to nucleotides, particularly resembling the adenine base of DNA, which underpins their significance in medicinal chemistry . These compounds are synthesized via condensation reactions involving diamines, aldehydes, and catalysts, as exemplified by the synthesis of structurally related 5-fluoro-benzodiazoles under nitrogen atmosphere with sodium metabisulfite .

Properties

IUPAC Name |

2-benzyl-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKQKXJZOVCXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoro-1,2-Diaminobenzene Precursors

The foundational step involves preparing 4-fluoro-1,2-diaminobenzene, typically via reduction of nitroaromatic intermediates. For example, 5-chloro-4-fluoro-2-nitroaniline undergoes reduction using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux, yielding the diamine after alkaline workup. This intermediate is highly unstable and must be used immediately in subsequent reactions.

Aldehyde-Mediated Cyclization

The diamine reacts with phenylacetaldehyde (PhCH₂CHO) in dry dimethylformamide (DMF) at 120°C under nitrogen, facilitated by sodium metabisulfite (Na₂S₂O₅). This one-pot cyclocondensation forms the benzimidazole core, with the benzyl group introduced at position 2 via the aldehyde’s R-group. The reaction proceeds via imine formation, followed by aromatization, yielding 2-benzyl-5-fluoro-1H-1,3-benzodiazole after recrystallization from ethanol (typical yield: 70–85%).

Critical Parameters :

-

Temperature : Prolonged heating (>18 h) ensures complete cyclization but risks diamine degradation.

-

Oxidizing Agent : Sodium metabisulfite prevents over-reduction of intermediates.

Palladium-Catalyzed Cross-Coupling for Late-Stage Benzylation

Suzuki-Miyaura Coupling with Benzylboronic Acids

A brominated benzimidazole precursor (e.g., 5-fluoro-2-bromo-1H-benzimidazole) undergoes Suzuki coupling with benzylboronic acid in a mixture of 1,2-dimethoxyethane (DME) and ethanol. Using palladium acetate (Pd(OAc)₂) and XPhos as ligands at 100°C for 16 h achieves regioselective benzylation at position 2. This method offers modularity, enabling the introduction of diverse benzyl groups (yield: 80–91%).

Buchwald-Hartwig Amination

For substrates with amino groups, benzyl halides (e.g., benzyl bromide) react with 5-fluoro-1H-benzimidazole in the presence of Pd₂(dba)₃ and BrettPhos ligand. This method selectively functionalizes position 2 but requires anhydrous conditions and inert atmospheres.

Reductive Alkylation Strategies

Leuckart-Wallach Reaction

Condensing 4-fluoro-1,2-diaminobenzene with benzyl ketones (e.g., acetophenone derivatives) in formic acid under reflux introduces the benzyl group via reductive amination. The reaction forms a dihydrobenzimidazole intermediate, which is oxidized to the aromatic system using dichlorodicyanoquinone (DDQ).

Sodium Hydride-Mediated Alkylation

5-Fluoro-1H-benzimidazole reacts with benzyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This method preferentially alkylates position 1, necessitating subsequent isomerization or protecting-group strategies to achieve 2-benzyl products.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.7 min.

Challenges and Optimization Strategies

-

Instability of Diamines : Immediate use in cyclocondensation or storage under argon at -20°C prevents decomposition.

-

Regioselectivity in Alkylation : Employing bulky ligands (e.g., XPhos) in Pd-catalyzed reactions suppresses competing pathways.

-

Purification : Recrystallization from ethanol/water mixtures removes unreacted aldehydes and byproducts.

Industrial-Scale Considerations

Chemical Reactions Analysis

2-benzyl-5-fluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

2-benzyl-5-fluoro-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

Biology: It is studied for its antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and viral infections.

Mechanism of Action

The mechanism of action of 2-benzyl-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Benzyl-5-fluoro-1H-1,3-benzodiazole and Analogues

*Calculated based on formula C₁₃H₁₀FN₂.

Physicochemical Properties

Molecular Weight and Solubility

- 2-Benzyl-5-fluoro-1H-1,3-benzodiazole : Moderate molecular weight (~213.24) suggests balanced lipophilicity for membrane permeability.

- Halogenated Analogues : Higher molecular weights (e.g., 297.66 for trifluoromethylpyridyl derivative ) may reduce solubility but improve target binding via halogen bonds.

Spectral Data

- IR/NMR : Benzimidazole derivatives exhibit characteristic N-H stretches (IR: ~3400 cm⁻¹) and aromatic proton signals (NMR: δ 7.0–8.5 ppm) .

- Elemental Analysis : Purity is confirmed via C/H/N analysis, as demonstrated for triazole-thiazole derivatives in .

Antifungal and Anti-inflammatory Potential

- Benzyl Group : The benzyl moiety may increase affinity for hydrophobic enzyme pockets, as seen in related antifungal benzodiazoles .

Comparative Efficacy

- 2-Chloro-5-fluoro-1H-1,3-benzodiazole : Smaller substituents (Cl, F) may favor penetration into bacterial cells, though activity data is unspecified .

- N-Methyl Derivatives : 5-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline’s methyl groups could reduce cytotoxicity compared to halogenated analogues .

Q & A

Q. What are the standard synthetic routes for 2-benzyl-5-fluoro-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted benzaldehyde derivatives with o-phenylenediamine analogs under acidic or catalytic conditions. For example, fluorinated precursors (e.g., 5-fluoro-1H-benzodiazole derivatives) can react with benzyl halides or via nucleophilic substitution. Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysts : Use of p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclization .

- Temperature control : Reactions often proceed at 80–100°C for 6–12 hours .

Data Table : Example reaction yields under varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | PTSA | 80 | 72 |

| Ethanol | None | 60 | 35 |

Q. Which spectroscopic techniques are critical for confirming the structure of 2-benzyl-5-fluoro-1H-1,3-benzodiazole?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify benzyl (δ 4.5–5.0 ppm for CH) and fluorine-induced deshielding in aromatic protons .

- IR Spectroscopy : Stretching vibrations for C-F (~1250 cm) and benzodiazole C=N (~1600 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 255 [M+H]) confirm molecular weight .

Advanced Research Questions

Q. How can contradictions in elemental analysis data for 2-benzyl-5-fluoro-1H-1,3-benzodiazole derivatives be resolved?

- Methodological Answer : Discrepancies between calculated and experimental values for C, H, N, and F often arise from incomplete purification or hygroscopicity. Mitigation strategies include:

- Recrystallization : Use mixed solvents (e.g., ethanol:water) to improve purity .

- Combined Techniques : Cross-validate with X-ray crystallography (e.g., SHELX refinement ) and high-resolution mass spectrometry .

Example : A derivative with calculated C% 65.2 vs. experimental 63.8 may indicate residual solvent, resolved by vacuum drying .

Q. What computational approaches predict the bioactivity of 2-benzyl-5-fluoro-1H-1,3-benzodiazole analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. For example, analogs with piperidine substituents (similar to ) show affinity for neurological targets.

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with antimicrobial activity using Hammett constants .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, focusing on fluorine’s impact on metabolic stability .

Q. How do solvent and substituent effects influence the fluorescence properties of 2-benzyl-5-fluoro-1H-1,3-benzodiazole?

- Methodological Answer :

- Solvent Polarity : Fluorine’s electron-withdrawing effect enhances fluorescence in non-polar solvents (e.g., hexane) due to reduced quenching .

- Substituent Tuning : Electron-donating groups (e.g., -OCH) redshift emission wavelengths, while electron-withdrawing groups (e.g., -NO) increase quantum yield .

Data Table : Fluorescence properties in varying solvents:

| Solvent | λ (nm) | Quantum Yield |

|---|---|---|

| Hexane | 420 | 0.45 |

| Methanol | 390 | 0.28 |

Key Considerations for Experimental Design

- Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction with SHELXL refinement. The benzyl group’s orientation can be validated using Hirshfeld surface analysis .

- Contradiction Management : When spectral data conflicts (e.g., NMR vs. IR), repeat experiments under controlled humidity/temperature and use heteronuclear correlation (HSQC) NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.